Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.:
Cat. No.: VC15751931
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
| Standard InChI Key | XRILGDCLXWSSHU-PBXRRBTRSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1 |
| Canonical SMILES | COC(=O)C1C2CC2CN1 |
Introduction
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with potential applications in pharmaceutical research due to its unique structural properties and biological activity.
Synthesis and Preparation
The synthesis of methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves complex organic chemistry techniques that typically require careful control of reaction conditions to achieve the desired stereochemistry.
Synthesis Pathway
While specific synthesis pathways are not detailed here due to limited information on this exact compound in reliable sources, similar compounds often involve multi-step reactions including cyclization and resolution steps.
Biological Activity
Although detailed biological activity data specifically for methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate is scarce in reliable sources reviewed here, compounds with similar structures have shown potential as building blocks or intermediates in drug development due to their ability to interact with various biological targets.
Potential Applications
Given its structural complexity and potential bioactivity:
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Pharmaceutical Intermediates: It could serve as an intermediate in synthesizing more complex molecules.
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Biological Studies: Its unique structure might offer insights into enzyme-substrate interactions or receptor binding studies.
Related Compounds and Their Activities
Compounds structurally related to methyl (1R,2S,5S)-6,6-dimethyl derivatives have demonstrated antiviral properties by inhibiting viral enzymes essential for replication.
Comparison Table: Related Compounds
| Compound Name | Molecular Formula | CAS Number | Known Activities |
|---|---|---|---|
| (Related) Methyl (1R,2S,5S)-6,6-dimethyl derivative hydrochloride | C9H16ClNO₂ | 565456-77-1 | Antiviral against SARS-CoV-2 [Inhibits Mpro] . |
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